Cas no 212063-22-4 (benzyl N-(2-iodo-4-methoxyphenyl)carbamate)

Benzyl N-(2-iodo-4-methoxyphenyl)carbamate is a specialized carbamate derivative featuring both an iodo and methoxy substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The presence of the iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. The benzyl carbamate group provides stability while remaining amenable to deprotection under mild conditions. Its well-defined structure and reactivity make it a valuable building block for constructing complex molecules in medicinal chemistry and materials science research.
benzyl N-(2-iodo-4-methoxyphenyl)carbamate structure
212063-22-4 structure
Product Name:benzyl N-(2-iodo-4-methoxyphenyl)carbamate
CAS No:212063-22-4
MF:C15H14INO3
MW:383.181036472321
CID:1399057
PubChem ID:11143457
Update Time:2025-06-09

benzyl N-(2-iodo-4-methoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-iodo-4-methoxyphenyl)-, phenylmethyl ester
    • benzyl N-(2-iodo-4-methoxyphenyl)carbamate
    • DTXSID40456784
    • 212063-22-4
    • EN300-28302047
    • Inchi: 1S/C15H14INO3/c1-19-12-7-8-14(13(16)9-12)17-15(18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
    • InChI Key: OYZFEAAHZIWLIL-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1NC(=O)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 383.00142
  • Monoisotopic Mass: 383.00184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.56

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Additional information on benzyl N-(2-iodo-4-methoxyphenyl)carbamate

Professional Introduction to Benzyl N-(2-iodo-4-methoxyphenyl)carbamate (CAS No. 212063-22-4)

Benzyl N-(2-iodo-4-methoxyphenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 212063-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a benzyl carbamate moiety linked to a 2-iodo-4-methoxyphenyl group, exhibits unique structural and functional properties that make it valuable in various research applications.

The structural composition of Benzyl N-(2-iodo-4-methoxyphenyl)carbamate includes an aromatic ring system with iodine and methoxy substituents, which contribute to its reactivity and potential biological activity. The benzyl carbamate group serves as a protective moiety in peptide synthesis and can be selectively removed under specific conditions, making it a versatile intermediate in drug development. The presence of the iodine atom at the 2-position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed in constructing complex molecular architectures.

In recent years, Benzyl N-(2-iodo-4-methoxyphenyl)carbamate has been explored in the context of medicinal chemistry for its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the synthesis of small-molecule modulators that interact with enzymes involved in cancer metabolism and inflammation. The compound's ability to undergo selective functionalization has opened new avenues for designing molecules with enhanced pharmacological profiles.

One of the most compelling aspects of Benzyl N-(2-iodo-4-methoxyphenyl)carbamate is its application in the development of radiolabeled probes for diagnostic imaging. The iodine atom can be easily incorporated into radioactive isotopes, such as iodine-125 or iodine-131, facilitating the creation of tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These radiolabeled compounds are instrumental in studying biological processes at the molecular level, providing insights into disease mechanisms and therapeutic responses.

The compound's significance extends to agrochemical research as well. Derivatives of Benzyl N-(2-iodo-4-methoxyphenyl)carbamate have been investigated for their potential as intermediates in the synthesis of novel pesticides and herbicides. The structural motifs present in this compound contribute to its efficacy against various pests by interfering with essential metabolic pathways. Such applications highlight the broad utility of this chemical entity beyond pharmaceuticals.

Advances in synthetic methodologies have further enhanced the accessibility and scalability of producing Benzyl N-(2-iodo-4-methoxyphenyl)carbamate. Modern techniques, including flow chemistry and microwave-assisted synthesis, have enabled more efficient and environmentally friendly production processes. These innovations not only reduce costs but also improve the purity and yield of the compound, making it more feasible for large-scale applications.

The role of computational chemistry in understanding the behavior of Benzyl N-(2-iodo-4-methoxyphenyl)carbamate cannot be overstated. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers predict binding affinities and optimize drug-like properties. Such computational approaches are integral to modern drug discovery pipelines, streamlining the identification of lead compounds and reducing experimental trial-and-error.

In conclusion, Benzyl N-(2-iodo-4-methoxyphenyl)carbamate (CAS No. 212063-22-4) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it a valuable tool in pharmaceutical synthesis, diagnostic imaging, and agrochemical development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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